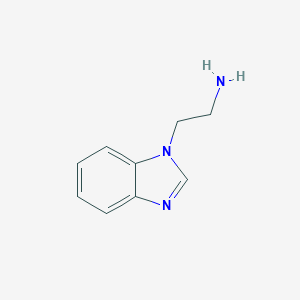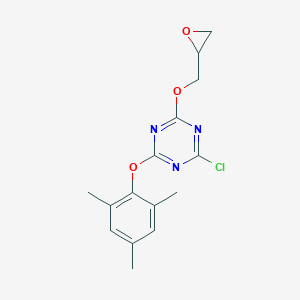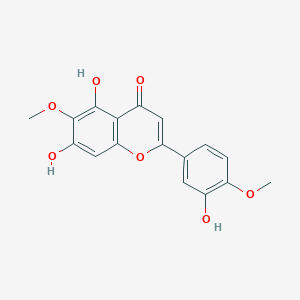
Desmethoxycentaureidin
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Desmethoxycentaureidin often involves complex organic reactions. For example, the synthesis of desmethoxycallipeltin B, an analogue of a cytotoxic cyclic depsipeptide, evaluated the role of specific residues in cytotoxicity, suggesting intricate synthetic pathways are crucial for understanding Desmethoxycentaureidin's bioactivity (Krishnamoorthy, Richardson, & Lipton, 2007).
Molecular Structure Analysis
The molecular structure of flavonoids, including Desmethoxycentaureidin, is characterized by a 15-carbon skeleton, consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C). This structure is crucial for their bioactivity. Studies on similar compounds, such as the structural and mechanistic studies on anthocyanidin synthase, shed light on how the molecular structure influences their biological functions and chemical reactivity (Welford, Clifton, Turnbull, Wilson, & Schofield, 2005).
Chemical Reactions and Properties
Desmethoxycentaureidin, like other flavonoids, participates in a range of chemical reactions, primarily oxidation and reduction processes that affect its function and stability. The role of C-2 stereochemistry in product selectivity and mechanism, as explored in the context of flavonoid biosynthesis, provides insights into the chemical behavior of Desmethoxycentaureidin and related compounds (Welford et al., 2005).
Physical Properties Analysis
The physical properties of flavonoids, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the compound's bioavailability and pharmacokinetic profile. While specific studies on Desmethoxycentaureidin's physical properties are scarce, research on similar compounds can provide valuable context.
Chemical Properties Analysis
The chemical properties of Desmethoxycentaureidin, such as reactivity towards different chemical agents and stability under various conditions, are vital for its potential therapeutic applications. The synthesis and reactivity of similar compounds, such as the exploration of N-methoxy-N-acylnitrenium ions in the synthesis of complex organic molecules, offer insights into the chemical properties that could be relevant for Desmethoxycentaureidin (Wardrop & Zhang, 2001).
Aplicaciones Científicas De Investigación
-
Natural Product Chemistry
- Summary of Application : Desmethoxycentaureidin is a type of flavonoid, a class of compounds with diverse biological activities. It has been isolated from various plants, including those in the Teucrium and Leguminosae families .
- Methods of Application : The compound is typically extracted from plant material using various solvents, followed by purification and structural characterization using spectroscopic methods .
- Results or Outcomes : The isolation and characterization of Desmethoxycentaureidin from various plants contributes to our understanding of plant chemistry and the potential uses of these plants in medicine and other applications .
-
Ethnopharmacology
- Summary of Application : Desmethoxycentaureidin is found in more than 40 leguminous plants in Indonesia, which have been used as alternative medicines, health foods, and beverages for hundreds of years .
- Methods of Application : Ethnopharmacological data from these plants were reviewed, and bioactive secondary metabolites, including flavonoids like Desmethoxycentaureidin, were described in detail .
- Results or Outcomes : The review promotes research into these plants as functional foods, nutraceuticals, and medicines .
-
Biological Activity Studies
- Summary of Application : Desmethoxycentaureidin was isolated for the first time from the aqueous methanolic extract of the aerial parts of Teucrium pilosum .
- Methods of Application : The structures of the isolated flavonoids were established on the basis of chemical and spectroscopic analyses .
- Results or Outcomes : Biological activity was studied using agar diffusion and cytotoxicity tests .
Safety And Hazards
Safety data sheets recommend avoiding dust formation and breathing mist, gas or vapours when handling Desmethoxycentaureidin . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-4-3-8(5-9(12)18)13-6-10(19)15-14(24-13)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWFILUULGOFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethoxycentaureidin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



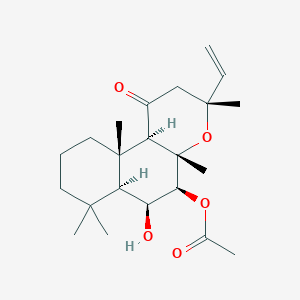
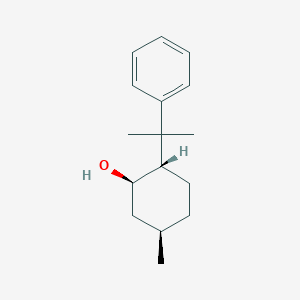
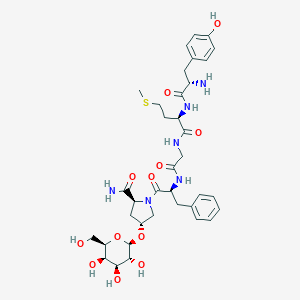
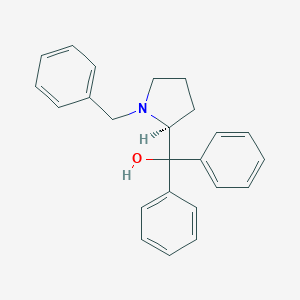
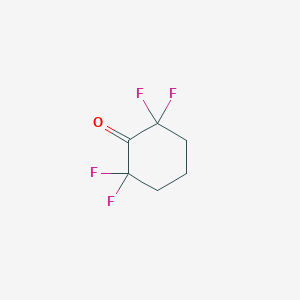
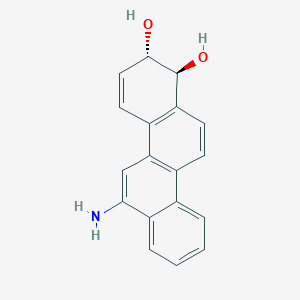
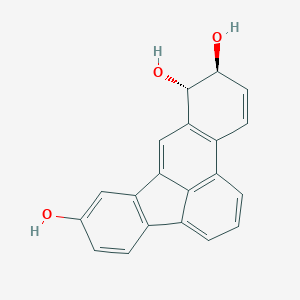
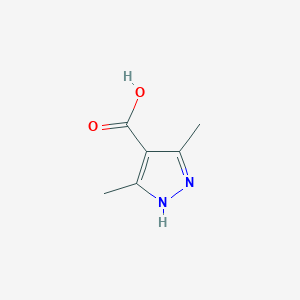
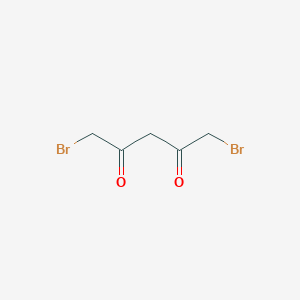
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
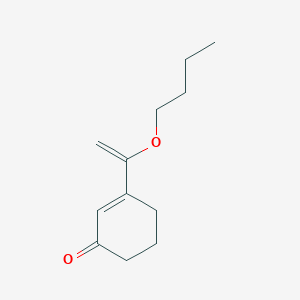
![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
